molecular formula C13H13ClN2OS B5749281 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide

Cat. No.: B5749281
M. Wt: 280.77 g/mol
InChI Key: ZOOQACHMEHVEFI-UHFFFAOYSA-N
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Description

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are heterocyclic organic compounds which have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involved the use of 4-(4-chlorophenyl) thiazol-2-amine, K2CO3, and chloroacetyl chloride . The reaction mixture was heated to reflux for 3 hours, and after completion of the reaction, the reaction mixture was cooled to room temperature and diluted with DCM .


Molecular Structure Analysis

In a similar compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, the chlorophenyl ring is oriented at an angle of 7.1 (1) with respect to the thiazole ring . The thiazole ring is planar with a maximum deviation of 0.005 (3) Å for atom C7 . Chlorine atom Cl2 deviates by 0.033 (1) Å from the best plane through the chlorophenyl ring .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The chemical reactions involved in these activities are complex and depend on the specific substituents on the thiazole ring .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “this compound” would depend on its exact structure and substituents.

Biochemical Analysis

Biochemical Properties

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory effects. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further influencing cellular responses.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory and immune responses. By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory genes and cytokines. Furthermore, this compound has been found to affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For example, this compound can bind to the active site of COX and LOX enzymes, inhibiting their catalytic activity and reducing the production of inflammatory mediators. Additionally, this compound can interact with cell surface receptors, leading to the activation or inhibition of downstream signaling pathways. These interactions ultimately result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to the breakdown of the compound, reducing its efficacy. Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and metabolite levels. The involvement of this compound in these pathways highlights its potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via active and passive transport mechanisms, allowing it to reach its target sites. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be targeted to the nucleus, affecting gene expression and transcriptional regulation.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-8(2)12(17)16-13-15-11(7-18-13)9-3-5-10(14)6-4-9/h3-8H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOQACHMEHVEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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